molecular formula C7H17ClN4O2 B13874707 Methyl 2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride

Methyl 2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride

Cat. No.: B13874707
M. Wt: 224.69 g/mol
InChI Key: XKVHMRBXIJTLBM-UHFFFAOYSA-N
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Description

Methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes an amino group and a diaminomethylideneamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable amino acid derivative with a methylating agent under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Industrial methods often include continuous monitoring and adjustment of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The amino and diaminomethylideneamino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride include:

  • Methyl (2S)-5-[(diaminomethylidene)amino]-2-(phenylformamido)pentanoate;hydrochloride
  • Methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate;hydrochloride
  • Methyl (2S)-5-(diaminomethylideneamino)-2-[(4-phenyldiazenylbenzoyl)amino]pentanoate;hydrochloride

Uniqueness

What sets methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride apart from similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. These properties make it particularly valuable in certain research and industrial applications.

Properties

Molecular Formula

C7H17ClN4O2

Molecular Weight

224.69 g/mol

IUPAC Name

methyl 2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride

InChI

InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H

InChI Key

XKVHMRBXIJTLBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCN=C(N)N)N.Cl

Origin of Product

United States

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